molecular formula C17H20ClN5O2S B605704 Unii-B7DM6S48B2 CAS No. 1194574-68-9

Unii-B7DM6S48B2

Cat. No.: B605704
CAS No.: 1194574-68-9
M. Wt: 393.9 g/mol
InChI Key: HLQZXWFRTGIZIJ-UHFFFAOYSA-N
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Description

AVN-322 is a compound known as a 5-hydroxytryptamine subtype 6 receptor antagonist. It is manufactured by Avineuro Pharmaceuticals Inc. AVN-322 is known for its ability to reverse the negative effects of scopolamine and MK-801, making it a promising candidate for cognitive enhancement .

Chemical Reactions Analysis

AVN-322 undergoes several types of chemical reactions, including:

    Oxidation: AVN-322 can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: AVN-322 can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AVN-322 has a wide range of scientific research applications, including:

Mechanism of Action

AVN-322 exerts its effects by selectively antagonizing the 5-hydroxytryptamine subtype 6 receptor. This receptor is implicated in the processes of learning, memory, and cognition. By blocking this receptor, AVN-322 enhances cognitive function and memory in animal models . The compound also demonstrates antipsychotic potential by restoring cognitive dysfunction induced by scopolamine and MK-801 .

Properties

CAS No.

1194574-68-9

Molecular Formula

C17H20ClN5O2S

Molecular Weight

393.9 g/mol

IUPAC Name

5-(benzenesulfonyl)-N,11-dimethyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-4-amine;hydrochloride

InChI

InChI=1S/C17H19N5O2S.ClH/c1-18-16-15(25(23,24)13-6-4-3-5-7-13)17-19-10-12-11-21(2)9-8-14(12)22(17)20-16;/h3-7,10H,8-9,11H2,1-2H3,(H,18,20);1H

InChI Key

HLQZXWFRTGIZIJ-UHFFFAOYSA-N

SMILES

CNC1=NN2C3=C(CN(CC3)C)C=NC2=C1S(=O)(=O)C4=CC=CC=C4.Cl

Canonical SMILES

CNC1=NN2C3=C(CN(CC3)C)C=NC2=C1S(=O)(=O)C4=CC=CC=C4.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AVN-322;  AVN 322;  AVN322

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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